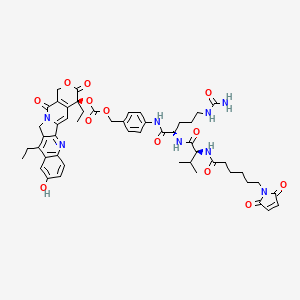
Mc-VC-PAB-SN38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mc-VC-PAB-SN38 is a compound that consists of a cleavable antibody-drug conjugate linker (Mc-VC-PAB) and a DNA topoisomerase I inhibitor (SN38). This compound is primarily used in the synthesis of antibody-drug conjugates, which are designed for targeted cancer therapy. The DNA topoisomerase I inhibitor component, SN38, is a potent cytotoxic agent that interferes with DNA replication and transcription, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-VC-PAB-SN38 involves the conjugation of SN38 to the Mc-VC-PAB linker. The process typically includes the following steps:
Activation of the linker: The Mc-VC-PAB linker is activated using a suitable reagent such as TCEP (tris(2-carboxyethyl)phosphine).
Conjugation: The activated linker is then conjugated to SN38 in the presence of a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the linker and SN38 are synthesized and purified.
Conjugation in reactors: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product consistency and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
Mc-VC-PAB-SN38 undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker (Mc-VC-PAB) is designed to be cleaved in the intracellular environment, releasing the active SN38 component.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the linker and release of SN38
Common Reagents and Conditions
Cleavage: Enzymatic cleavage using proteases that recognize the valine-citrulline dipeptide sequence in the linker.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the linker
Major Products Formed
The primary product formed from the cleavage or hydrolysis of this compound is SN38, the active cytotoxic agent .
Scientific Research Applications
Mc-VC-PAB-SN38 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the synthesis and behavior of antibody-drug conjugates.
Biology: Employed in cell biology research to investigate the mechanisms of action of DNA topoisomerase I inhibitors.
Medicine: Integral in the development of targeted cancer therapies, particularly in the design and testing of new antibody-drug conjugates.
Industry: Utilized in the pharmaceutical industry for the production of antibody-drug conjugates for clinical trials and potential therapeutic use
Mechanism of Action
Mc-VC-PAB-SN38 exerts its effects through the following mechanism:
Targeting: The antibody component of the antibody-drug conjugate targets specific antigens on cancer cells.
Internalization: The conjugate is internalized by the cancer cell through receptor-mediated endocytosis.
Cleavage: The cleavable linker (Mc-VC-PAB) is cleaved in the intracellular environment, releasing SN38.
Inhibition: SN38 inhibits DNA topoisomerase I, stabilizing the complex between the enzyme and DNA, leading to DNA damage and cell death
Comparison with Similar Compounds
Mc-VC-PAB-SN38 is unique due to its cleavable linker and potent DNA topoisomerase I inhibitor. Similar compounds include:
Val-Cit-PAB-MMAE: An antibody-drug conjugate with a valine-citrulline linker and monomethyl auristatin E (MMAE) as the cytotoxic agent.
Vc-MMAD: A compound with a valine-citrulline linker and microtubule inhibitor MMAD.
Deruxtecan: An antibody-drug conjugate with a derivative of DX-8951 (DXd) and a peptide linker
These compounds share the common feature of having cleavable linkers and potent cytotoxic agents, but differ in their specific linkers and cytotoxic components, highlighting the versatility and specificity of this compound .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJKXYZKSJFNL-XLPKKHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H58N8O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)
![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)
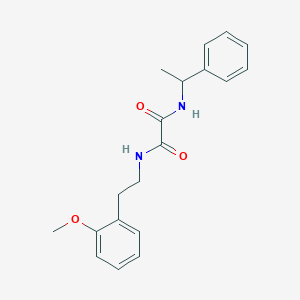
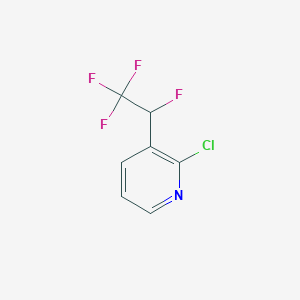
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)
![(+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate](/img/structure/B2773860.png)
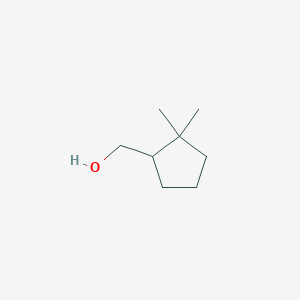
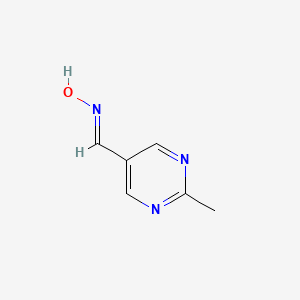
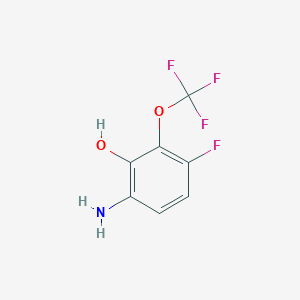
![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)
![{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone](/img/structure/B2773869.png)
![3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2773871.png)
